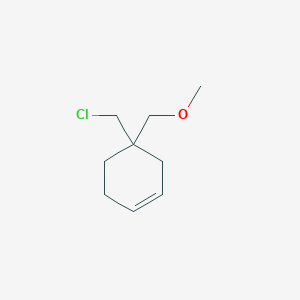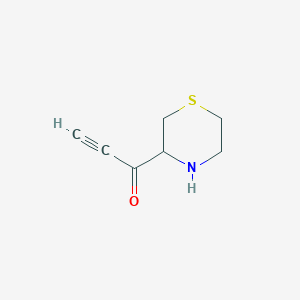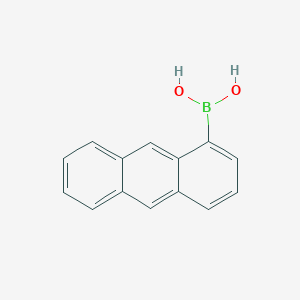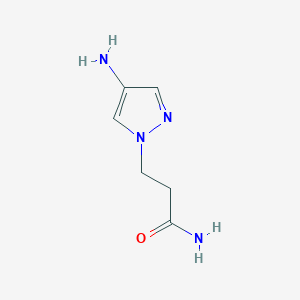
4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with chloromethyl and methoxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene as the core structure.
Methoxymethylation: The methoxymethyl group can be introduced via a reaction with methanol and a suitable base, such as sodium methoxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a building block in medicinal chemistry.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
作用機序
The mechanism of action of 4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)cyclohex-1-ene: Lacks the methoxymethyl group, which may result in different reactivity and applications.
4-(Methoxymethyl)cyclohex-1-ene:
Uniqueness
The presence of both chloromethyl and methoxymethyl groups in 4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene provides unique reactivity and versatility in synthetic applications, distinguishing it from similar compounds.
特性
分子式 |
C9H15ClO |
|---|---|
分子量 |
174.67 g/mol |
IUPAC名 |
4-(chloromethyl)-4-(methoxymethyl)cyclohexene |
InChI |
InChI=1S/C9H15ClO/c1-11-8-9(7-10)5-3-2-4-6-9/h2-3H,4-8H2,1H3 |
InChIキー |
DXGVQJATACLKTE-UHFFFAOYSA-N |
正規SMILES |
COCC1(CCC=CC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)


![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)



![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)

![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)

![tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B13159168.png)
